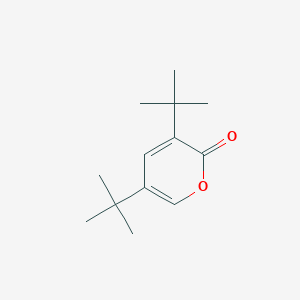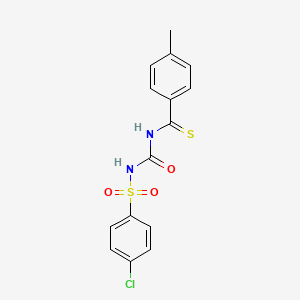
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea is a chemical compound known for its unique structure and properties.
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzenecarbothioyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbothioyl groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted ureas, sulfonamides, and thioureas .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exerting its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)carbamimidic acid
These compounds share structural similarities but differ in their functional groups and specific properties.
Propiedades
Número CAS |
61720-80-7 |
|---|---|
Fórmula molecular |
C15H13ClN2O3S2 |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-10-2-4-11(5-3-10)14(22)17-15(19)18-23(20,21)13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,22) |
Clave InChI |
ASGCPCAGYZIPPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


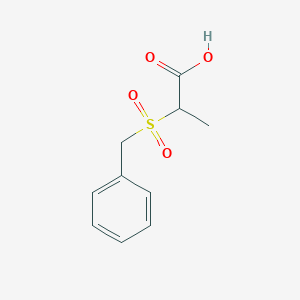
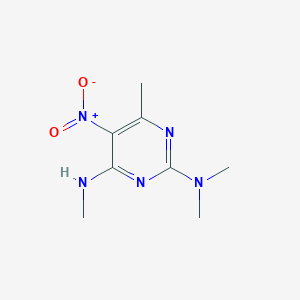
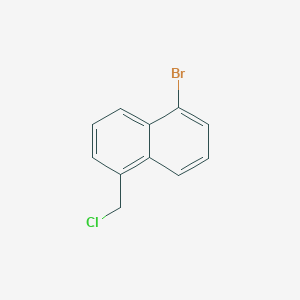
![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)


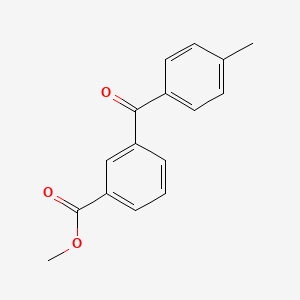
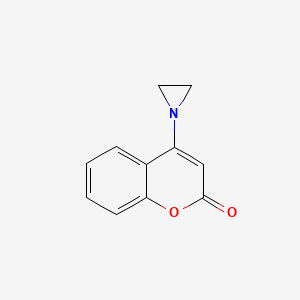

![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
